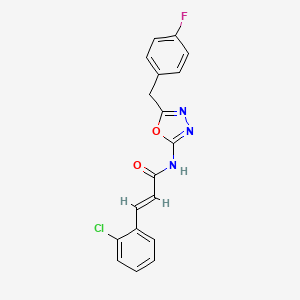
Ácido 2-(ciclopropilformamido)-4-(metilsulfanil)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid is an organic compound that features a cyclopropylformamido group and a methylsulfanyl group attached to a butanoic acid backbone
Aplicaciones Científicas De Investigación
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the cyclopropylformamido group through the reaction of cyclopropylamine with a suitable formylating agent. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent. The final step involves the coupling of these intermediates with a butanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylformamido group can enhance binding affinity and selectivity, while the methylsulfanyl group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylamino)-4-(methylsulfanyl)butanoic acid
- 2-(Cyclopropylformamido)-4-(ethylsulfanyl)butanoic acid
- 2-(Cyclopropylformamido)-4-(methylsulfinyl)butanoic acid
Uniqueness
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid is unique due to the combination of its cyclopropylformamido and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14-5-4-7(9(12)13)10-8(11)6-2-3-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSRYJNSPATPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile](/img/structure/B2579202.png)


![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)
![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2579215.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(isonicotinamido)oxazole-4-carboxamide](/img/structure/B2579216.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide](/img/structure/B2579218.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)
![1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide](/img/structure/B2579220.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)

